molecular formula C6H4ClF B165100 1-Chloro-2-fluorobenzene CAS No. 348-51-6

1-Chloro-2-fluorobenzene

Cat. No. B165100
CAS RN: 348-51-6
M. Wt: 130.55 g/mol
InChI Key: ZCJAYDKWZAWMPR-UHFFFAOYSA-N
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Description

1-Chloro-2-fluorobenzene is a compound with the molecular formula C6H4ClF . It is also known by other names such as o-Chlorofluorobenzene and o-Fluorochlorobenzene . It has a molecular weight of 130.547 .


Synthesis Analysis

1-Chloro-2-fluorobenzene has been used in the 9 F NMR analysis of conversion of 3,4-fluoro- and 3-chloro-4-fluoroaniline by Rhodococcus sp. strain . It was also used in microwave-assisted traceless rapid synthesis of benzimidazolones on Ameba resin .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2-fluorobenzene consists of a benzene ring with a chlorine atom and a fluorine atom attached to it . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

A study has achieved the separation and quantitative analysis of all components in a mixture of benzene, monochlorobenzene, 1-chloro-4-fluorobenzene, 1-chloro-3-fluorobenzene, and 1-chloro-2-fluoro-benzene using a rapid gas chromatographic method .


Physical And Chemical Properties Analysis

1-Chloro-2-fluorobenzene is a clear colorless to light yellow liquid . It has a density of 1.244 g/mL at 25 °C . The boiling point is 137-138 °C , and the melting point is -43 to -42 °C . The refractive index is 1.501 .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

1-Chloro-2-fluorobenzene is utilized in 9F NMR analysis to study the conversion of various anilines by Rhodococcus sp. strain, which is crucial for understanding chemical reactions and molecular structures .

Organic Synthesis

This compound serves as a reagent in the microwave-assisted traceless rapid synthesis of benzimidazolones on Ameba resin, highlighting its role in facilitating efficient organic synthesis processes .

Gas Chromatography

It is used in the separation and quantitative analysis of chloro-fluorobenzenes mixtures, demonstrating its importance in analytical chemistry for identifying and quantifying chemical components .

Time-Dependent Density Functional Theory (TDDFT)

In theoretical chemistry, 1-Chloro-2-fluorobenzene is studied within the framework of TDDFT to understand multielectron effects in strong-field ionization of organic molecules .

Chemical Database and Standards

The National Institute of Standards and Technology (NIST) includes data on 1-Chloro-2-fluorobenzene in its Chemistry WebBook, which is used as a reference for scientific research and quality control .

Material Science

This chemical serves as a precursor or intermediate in the synthesis of advanced materials, including polymers and nanomaterials, which have a wide range of applications.

Each application demonstrates the versatility and significance of 1-Chloro-2-fluorobenzene in scientific research across multiple disciplines.

MilliporeSigma - 1-Chloro-2-fluorobenzene Quantitative Analysis of Chloro-Fluorobenzenes by Gas Chromatography NIST Chemistry WebBook Multielectron effects in strong-field ionization - arXiv Effect of multiorbital contributions to strong-field ionization - APS

Safety And Hazards

1-Chloro-2-fluorobenzene is a flammable liquid and vapor . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this chemical .

properties

IUPAC Name

1-chloro-2-fluorobenzene
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InChI

InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H
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InChI Key

ZCJAYDKWZAWMPR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)Cl
Source PubChem
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Molecular Formula

C6H4ClF
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DSSTOX Substance ID

DTXSID8059841
Record name o-Chlorofluorobenzene
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Molecular Weight

130.55 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Chloro-2-fluorobenzene
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Vapor Pressure

8.19 [mmHg]
Record name 1-Chloro-2-fluorobenzene
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Product Name

1-Chloro-2-fluorobenzene

CAS RN

348-51-6, 625-98-9
Record name 1-Chloro-2-fluorobenzene
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Record name Benzene, 1-chloro-2-fluoro-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural characteristics of 1-chloro-2-fluorobenzene revealed through spectroscopic analysis?

A1: Microwave spectroscopy studies of 1-chloro-2-fluorobenzene provide valuable insights into its structure. Specifically, researchers have been able to determine the molecule's rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensor components. [] These parameters are crucial for understanding the molecule's rotational energy levels, bond lengths, and electron distribution. Additionally, the dipole moment components (μa = 2.28(85)D and μb = 1.47(30)D) have been elucidated, shedding light on the molecule's polarity and its potential interactions with other polar molecules. []

Q2: How does the structure of 1-chloro-2-fluorobenzene influence its ionization behavior in strong laser fields?

A2: Research using time-dependent density functional theory (TD-DFT) simulations has unveiled the impact of 1-chloro-2-fluorobenzene's structure on its strong-field ionization. [] The study demonstrates that ionization rates are not uniform across different molecular orientations, suggesting a significant contribution from inner Kohn-Sham orbitals. [] This anisotropy in ionization rates highlights the importance of molecular structure and electron density distribution in strong-field ionization processes.

Q3: Can 1-chloro-2-fluorobenzene be utilized in synthetic chemistry, and if so, what types of reactions are possible?

A3: While the provided abstracts don't offer specific details on the use of 1-chloro-2-fluorobenzene in palladium-catalyzed reactions for N-heterocycle synthesis, the title of the third research paper suggests this is a potential application. [] Palladium catalysts are widely employed in forming carbon-nitrogen bonds, which are essential for constructing N-heterocycles. Further investigation into this research area could reveal the specific reaction conditions, catalysts, and N-heterocycles synthesized using 1-chloro-2-fluorobenzene as a starting material.

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